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Compound of Interest

Compound Name: Bromoacetyl chloride

Cat. No.: B1329612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for bromoacetyl
chloride, a key reagent in organic synthesis and bioconjugation. The following sections detail

its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with

standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for bromoacetyl
chloride.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectrum: The proton NMR spectrum of bromoacetyl chloride is characterized by a

single peak corresponding to the two protons of the methylene group.

Chemical Shift (δ) Multiplicity Integration Assignment

4.373 ppm[1] Singlet 2H -CH₂-

¹³C NMR Spectrum: The carbon-13 NMR spectrum is expected to show two distinct signals

corresponding to the carbonyl carbon and the methylene carbon. Due to the electronegativity of

the adjacent bromine and chlorine atoms, both carbons are shifted downfield.
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Chemical Shift (δ) Assignment

~165-170 ppm (estimated) C=O

~30-35 ppm (estimated) -CH₂-

Note: Experimentally determined ¹³C NMR data for bromoacetyl chloride is not readily

available in public databases. The provided chemical shifts are estimates based on typical

values for similar functional groups.

Infrared (IR) Spectroscopy Data
The infrared spectrum of bromoacetyl chloride displays characteristic absorption bands

corresponding to its functional groups. The presence of two rotational isomers (trans and

gauche) in the liquid and gaseous states can lead to the observation of multiple peaks for

certain vibrational modes.[2]

Wavenumber (cm⁻¹) Intensity Assignment

~1800 Strong C=O stretch (acid chloride)

~1200 Strong C-O stretch

~700-600 Medium-Strong C-Br stretch

~800-600 Medium-Strong C-Cl stretch

Note: A detailed, peer-reviewed list of specific IR absorption peaks for bromoacetyl chloride is

not consistently available. The provided data is based on characteristic vibrational frequencies

for the functional groups present in the molecule.

Experimental Protocols
The following sections outline the general methodologies for acquiring NMR and IR spectra of

liquid samples like bromoacetyl chloride.

NMR Spectroscopy Protocol
Sample Preparation:
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For a standard ¹H NMR spectrum, dissolve 5-25 mg of bromoacetyl chloride in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry

vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is

around 4-5 cm.

For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required to obtain a

spectrum with a good signal-to-noise ratio in a reasonable time.

Data Acquisition:

The NMR spectrum is acquired on a spectrometer, for instance, a 300 MHz instrument.

The instrument is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a sufficient number of scans are acquired to obtain a clear spectrum.

For ¹³C NMR, a larger number of scans is necessary due to the lower natural abundance of

the ¹³C isotope.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean.

Place a small drop of liquid bromoacetyl chloride directly onto the crystal surface.

If using a press, apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.
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Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-

to-noise ratio.

The resulting spectrum shows the absorbance or transmittance of the sample as a function

of wavenumber.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like bromoacetyl chloride.
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Caption: Workflow for Spectroscopic Analysis.

Application in Proteomics: Selective Cysteine
Modification
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Bromoacetyl chloride is a precursor to bromoacetylating agents, which are used in

proteomics to selectively modify cysteine residues in proteins. This allows for the study of

protein structure and function.
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Caption: Workflow for Selective Cysteine Modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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